4,6-Bis[(3,4-dichlorophenyl)amino]-1,3,5-triazin-2-yl 4-methylpiperidine-1-carbodithioate
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Overview
Description
4,6-Bis[(3,4-dichlorophenyl)amino]-1,3,5-triazin-2-yl 4-methylpiperidine-1-carbodithioate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazine core substituted with dichlorophenyl groups and a piperidine carbodithioate moiety, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis[(3,4-dichlorophenyl)amino]-1,3,5-triazin-2-yl 4-methylpiperidine-1-carbodithioate typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions. For instance, cyanuric chloride can be reacted with 3,4-dichloroaniline in the presence of a base such as triethylamine to form the triazine ring.
Substitution Reactions: The dichlorophenyl groups are introduced via nucleophilic substitution reactions. This involves reacting the triazine core with 3,4-dichloroaniline under reflux conditions.
Introduction of the Piperidine Carbodithioate Moiety: The final step involves the reaction of the substituted triazine with 4-methylpiperidine-1-carbodithioate. This can be achieved through a nucleophilic substitution reaction, often facilitated by a catalyst or under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis[(3,4-dichlorophenyl)amino]-1,3,5-triazin-2-yl 4-methylpiperidine-1-carbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially converting the carbodithioate group to a thiol.
Substitution: The dichlorophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as nitronium ions (NO2+) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Functionalized aromatic compounds with various substituents.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, 4,6-Bis[(3,4-dichlorophenyl)amino]-1,3,5-triazin-2-yl 4-methylpiperidine-1-carbodithioate is investigated for its potential as an inhibitor of specific enzymes or receptors. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its unique structure may offer therapeutic benefits in treating diseases such as cancer, infections, and inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications, including the development of specialty chemicals and additives.
Comparison with Similar Compounds
Similar Compounds
4,6-Bis[(3,4-dichlorophenyl)amino]-1,3,5-triazine: Lacks the piperidine carbodithioate moiety.
4-Methylpiperidine-1-carbodithioate: Lacks the triazine core and dichlorophenyl groups.
3,4-Dichloroaniline: A simpler aromatic amine without the triazine or piperidine components.
Uniqueness
4,6-Bis[(3,4-dichlorophenyl)amino]-1,3,5-triazin-2-yl 4-methylpiperidine-1-carbodithioate is unique due to its combination of a triazine core, dichlorophenyl groups, and a piperidine carbodithioate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H20Cl4N6S2 |
---|---|
Molecular Weight |
574.4 g/mol |
IUPAC Name |
[4,6-bis(3,4-dichloroanilino)-1,3,5-triazin-2-yl] 4-methylpiperidine-1-carbodithioate |
InChI |
InChI=1S/C22H20Cl4N6S2/c1-12-6-8-32(9-7-12)22(33)34-21-30-19(27-13-2-4-15(23)17(25)10-13)29-20(31-21)28-14-3-5-16(24)18(26)11-14/h2-5,10-12H,6-9H2,1H3,(H2,27,28,29,30,31) |
InChI Key |
BDSDFPVEFFYHIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=S)SC2=NC(=NC(=N2)NC3=CC(=C(C=C3)Cl)Cl)NC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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